Elisartan Elisartan Elisartan, also known as HN-65021, is an angiotensin type II receptor antagonist potentially for the treatment of hypertension. HN-65021 antagonises angiotensin II receptor mediated vasoconstriction in human forearm resistance vessels.
Brand Name: Vulcanchem
CAS No.: 149968-26-3
VCID: VC0526998
InChI: InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33)
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl
Molecular Formula: C27H29ClN6O5
Molecular Weight: 553.0 g/mol

Elisartan

CAS No.: 149968-26-3

Cat. No.: VC0526998

Molecular Formula: C27H29ClN6O5

Molecular Weight: 553.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Elisartan - 149968-26-3

Specification

CAS No. 149968-26-3
Molecular Formula C27H29ClN6O5
Molecular Weight 553.0 g/mol
IUPAC Name 1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Standard InChI InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33)
Standard InChI Key IDAWWPOAHPVPMY-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl
Appearance Solid powder

Introduction

Chemical Profile and Pharmacokinetics

Structural and Physicochemical Properties

Losartan potassium, the active pharmaceutical ingredient, is a biphenyl tetrazole derivative with the molecular formula C22_{22}H23_{23}ClKN6_6O and a molar mass of 422.92 g/mol . The compound features a hydroxymethylimidazole core and a tetrazole ring, which serves as a bioisostere for carboxylic acid, enhancing receptor binding affinity . Key properties include:

PropertyValueSource
Melting Point183–184°C
Water Solubility4.8 mg/L at 20°C
LogP (Partition Coefficient)1.1
Bioavailability~33%

Losartan undergoes hepatic first-pass metabolism via CYP2C9 and CYP3A4 to form EXP3174, an active metabolite 10–40 times more potent than the parent drug . Peak plasma concentrations occur at 1 hour (losartan) and 3–4 hours (EXP3174), with terminal half-lives of 1.5–2.5 hours and 6–9 hours, respectively .

Mechanism of Action and Therapeutic Applications

Clinical Indications

  • Hypertension: Reduces systolic/diastolic blood pressure by 8–14/5–8 mmHg at 50–100 mg/day, comparable to enalapril and atenolol .

  • Diabetic Nephropathy: Slows progression to end-stage renal disease by 28% in type 2 diabetics with proteinuria .

  • Heart Failure: Lowers hospitalization risk by 32% in patients with reduced ejection fraction .

Adverse EventIncidence (%)Notes
Hyperkalemia1.5–3.5Risk heightened in CKD
Dizziness3.0–5.2Dose-dependent
Angioedema<0.1Rare, non-histaminergic
Fetal Toxicity-Contraindicated in pregnancy

Recent Research and Emerging Applications

Pleiotropic Effects

Losartan exhibits AT1_1-independent actions, including thromboxane A2_2 receptor antagonism and uricosuric effects via URAT1 inhibition . These properties may benefit patients with gout or thrombotic risk, though clinical validation is ongoing .

Regulatory Status and Global Use

Approved in 1995, Losartan is listed on the WHO Essential Medicines List and available generically in 150+ countries . In 2022, it ranked as the 8th most prescribed U.S. drug (53 million scripts), with combination therapies (e.g., + hydrochlorothiazide) accounting for 8 million scripts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator